molecular formula C13H20N2O2S B11855321 Ethyl 2-(2-(cyclohexylamino)thiazol-5-yl)acetate

Ethyl 2-(2-(cyclohexylamino)thiazol-5-yl)acetate

Cat. No.: B11855321
M. Wt: 268.38 g/mol
InChI Key: GVTHUZUJRNTLQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-(cyclohexylamino)thiazol-5-yl)acetate is a heterocyclic compound that belongs to the thiazole family. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(cyclohexylamino)thiazol-5-yl)acetate typically involves the reaction of ethyl bromoacetate with 2-aminothiazole in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the amino group of the thiazole attacks the carbon atom of the bromoacetate, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(cyclohexylamino)thiazol-5-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazole derivatives .

Scientific Research Applications

Ethyl 2-(2-(cyclohexylamino)thiazol-5-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(cyclohexylamino)thiazol-5-yl)acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the ethyl ester and cyclohexylamino groupsThe cyclohexylamino group, in particular, enhances its biological activity and makes it a valuable compound for medicinal chemistry research .

Properties

Molecular Formula

C13H20N2O2S

Molecular Weight

268.38 g/mol

IUPAC Name

ethyl 2-[2-(cyclohexylamino)-1,3-thiazol-5-yl]acetate

InChI

InChI=1S/C13H20N2O2S/c1-2-17-12(16)8-11-9-14-13(18-11)15-10-6-4-3-5-7-10/h9-10H,2-8H2,1H3,(H,14,15)

InChI Key

GVTHUZUJRNTLQD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=C(S1)NC2CCCCC2

Origin of Product

United States

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